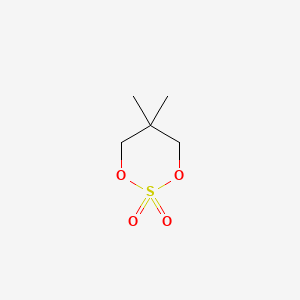

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKWODGKZEADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073274 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-97-1 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Reactivity of a Hindered Cyclic Sulfate: A Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide

Abstract

This technical guide provides an in-depth exploration of the synthesis and reactivity of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, a six-membered cyclic sulfate ester. The unique structural feature of this molecule, the gem-dimethyl substitution at the C5 position, imparts significant steric hindrance, profoundly influencing its chemical behavior. This document will dissect the mechanistic nuances of its hydrolysis, thermolysis, and reactions with various nucleophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. By synthesizing established principles of physical organic chemistry with data from analogous sterically hindered systems, this guide aims to serve as a comprehensive resource for understanding and harnessing the reactivity of this versatile building block.

Introduction: The Structural Significance of this compound

Cyclic sulfate esters are a class of highly reactive compounds, often considered more potent electrophiles than their epoxide counterparts.[1][2] Their utility in organic synthesis stems from their ability to act as bifunctional alkylating agents, enabling the stereospecific introduction of functionalities. This compound, also known as neopentyl glycol cyclic sulfate, is a notable member of this class. Its defining feature is the neopentyl-like substitution pattern at the C5 carbon, which introduces substantial steric bulk around the reaction centers. This steric shield dramatically slows down classical bimolecular nucleophilic substitution (S(N)2) reactions, making its reactivity profile distinct from less substituted cyclic sulfates.[3] Understanding the interplay between the inherent reactivity of the cyclic sulfate moiety and the steric constraints imposed by the gem-dimethyl group is paramount for its effective utilization in synthetic endeavors.

Synthesis of this compound

The preparation of this compound is a two-step process commencing with the formation of the corresponding cyclic sulfite, followed by its oxidation.

Step 1: Synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

The initial step involves the reaction of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with thionyl chloride.[3][4]

Experimental Protocol:

-

Suspend 2,2-dimethylpropane-1,3-diol (1.0 mol) in dichloromethane (CH(_2)Cl(_2), 200 mL) in a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.

-

Cool the suspension to 5-10 °C using an ice bath.

-

Add thionyl chloride (1.05 mol) dropwise over 1 hour while maintaining the temperature.

-

After the addition is complete, warm the reaction mixture to 40 °C for 3 hours.

-

Cool the mixture and wash it with water (50 mL) followed by a saturated sodium bicarbonate (NaHCO(_3)) solution (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na(_2)SO(_4)).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Distill the residue under vacuum (85-87 °C / 30 mmHg) to obtain 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a colorless oil.[4]

Step 2: Oxidation to this compound

The cyclic sulfite is then oxidized to the corresponding cyclic sulfate using a ruthenium-catalyzed oxidation.[5]

Experimental Protocol:

-

In a three-necked flask, dissolve 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (0.064 mol) in a mixture of dichloromethane (100 mL) and water (50 mL).

-

Add a catalytic amount of ruthenium(III) chloride (RuCl(_3), ~0.02 g).

-

With vigorous stirring, add an aqueous solution of sodium hypochlorite (NaOCl, 0.0727 mol) over 20 minutes. An exothermic reaction will be observed, and the temperature should be maintained around 30°C.

-

Continue stirring until the reaction is complete (monitor by TLC or GC).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization.

Caption: Synthesis of this compound.

Reactivity Profile: A Tale of Steric Hindrance

The reactivity of this compound is dominated by the steric hindrance imposed by the gem-dimethyl group. This section will explore the implications of this structural feature on its key reactions.

Hydrolysis: A Reluctant Reaction

The hydrolysis of sulfate esters can proceed via either sulfur-oxygen (S-O) or carbon-oxygen (C-O) bond cleavage. For six-membered cyclic sulfates, C-O bond cleavage is generally favored. However, in the case of this compound, the neopentyl-like structure of the carbon backbone renders the methylene carbons (C4 and C6) highly sterically hindered to backside attack by a nucleophile, such as a water molecule or hydroxide ion.

Studies on the hydrolysis of neopentyl sulfate have shown that the reaction is extremely slow and can be accompanied by skeletal rearrangement.[3] This suggests that a direct S(_N)2 attack on the primary carbons is highly disfavored. The hydrolysis of N-neopentyl sulfamate was also found to be exceptionally slow, with a calculated rate constant for hydroxide attack at 25 °C and pH 7 of 10

Mechanistic Considerations:

Two primary pathways can be considered for the hydrolysis of this compound:

-

Direct S(_N)2 Attack (Slow): A direct backside attack by a water or hydroxide ion on the methylene carbons (C4 or C6). This pathway is severely hindered and is expected to be extremely slow.

-

Rearrangement Pathway: Under forcing conditions (e.g., high temperatures, strong acid), a carbocation-like intermediate may form, leading to a Wagner-Meerwein rearrangement. This would result in the formation of a more stable tertiary carbocation, followed by capture by water.

Caption: Plausible hydrolysis mechanisms.

Proposed Experimental Protocol for Forced Hydrolysis:

-

Dissolve this compound in a mixture of a high-boiling-point solvent (e.g., dioxane) and aqueous acid (e.g., 1 M H(_2)SO(_4)).

-

Heat the mixture to reflux for an extended period (monitor reaction progress by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a suitable base.

-

Extract the products with an organic solvent and analyze the product mixture for both the direct hydrolysis product and any rearranged products.

| Reaction | Conditions | Expected Rate | Potential Products |

| Neutral Hydrolysis | Water, room temp. | Extremely slow | Negligible reaction |

| Acidic Hydrolysis | Aq. acid, reflux | Slow to moderate | Direct hydrolysis product, rearranged products |

| Basic Hydrolysis | Aq. base, reflux | Slow | Direct hydrolysis product |

Thermolysis: Stability and Decomposition

Proposed Experimental Protocol for Thermolysis Study:

-

Place a sample of this compound in a thermogravimetric analysis (TGA) instrument.

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate to determine the onset of decomposition.

-

To identify the decomposition products, perform pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Reactions with Nucleophiles: Overcoming the Steric Barrier

The reaction of this compound with nucleophiles is a significant challenge due to the steric hindrance around the electrophilic carbon centers. Studies on neopentyl sulfonates have shown that they are highly resistant to nucleophilic displacement.[7] However, under specific conditions, reactions can be achieved.

General Mechanistic Considerations:

The primary challenge for nucleophilic attack is overcoming the steric hindrance of the gem-dimethyl group. Therefore, reactions are expected to be slow and may require forcing conditions such as high temperatures and highly polar aprotic solvents to enhance the nucleophilicity of the attacking species.

Sources

- 1. prepchem.com [prepchem.com]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Introduction: Unveiling the Molecular Signature of a Reactive Intermediate

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, also known as neopentyl glycol cyclic sulfate, is a notable member of the cyclic sulfate family of compounds.[1][2][3] With the chemical formula C₅H₁₀O₄S and a molecular weight of approximately 166.19 g/mol , this molecule features a six-membered ring containing a sulfate group integrated into a neopentyl glycol backbone.[3] Cyclic sulfates are recognized in the field of organic synthesis as potent bifunctional electrophiles, serving as highly reactive alkylating agents that are often superior to their epoxide counterparts.[4] Their utility stems from the strained ring system, which facilitates nucleophilic attack and subsequent ring-opening, providing a robust method for introducing complex functionality with stereochemical control.

Understanding the precise molecular structure and purity of this compound is paramount for its effective use. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm its structure. We will explore the theoretical underpinnings of the expected spectral data, present interpreted datasets, and provide standardized protocols for data acquisition, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Protonic and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Principles & Predicted Spectrum

The structure of this compound possesses a high degree of symmetry. The molecule contains a quaternary carbon bonded to two methyl groups and two methylene (CH₂) groups. Due to rapid chair-to-chair conformational flipping at room temperature, the two methyl groups are chemically and magnetically equivalent, as are the four methylene protons.

-

¹H NMR Prediction: We anticipate two distinct signals, both of which will be singlets due to the absence of adjacent protons for coupling.

-

A singlet corresponding to the six equivalent protons of the two methyl groups.

-

A singlet corresponding to the four equivalent protons of the two methylene groups, which are deshielded by the adjacent electronegative oxygen atoms.

-

-

¹³C NMR Prediction: We expect to observe three distinct signals.

-

A signal for the two equivalent methyl carbons.

-

A signal for the single quaternary carbon.

-

A signal for the two equivalent methylene carbons, shifted downfield due to the direct attachment to oxygen.

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a clear and unambiguous confirmation of the molecular symmetry.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Singlet | 6H | C(CH₃)₂ |

| ~4.3 | Singlet | 4H | O-CH₂ |

Interpretation: The presence of only two sharp singlets immediately supports the proposed symmetrical structure. The upfield signal at approximately 1.1 ppm corresponds to the six protons of the gem-dimethyl group, typical for methyl groups on a quaternary center.[5] The downfield signal around 4.3 ppm is assigned to the four methylene protons. Their significant downfield shift is a direct consequence of the deshielding effect from the adjacent electronegative oxygen atoms of the cyclic sulfate ester.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum further corroborates the structure by resolving the three unique carbon environments.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~21 | C(CH₃)₂ |

| ~32 | C(CH₃)₂ |

| ~75 | O-CH₂ |

Interpretation: The signal around 21 ppm is assigned to the two equivalent methyl carbons. The signal at approximately 32 ppm corresponds to the central quaternary carbon. The most downfield signal, around 75 ppm, is attributed to the two equivalent methylene carbons, which are significantly deshielded by their direct attachment to the oxygen atoms of the sulfate ester.[6]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Collect 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard proton-decoupled experiment (e.g., zgpg30).

-

Use a spectral width of ~220 ppm, a 30-degree pulse, and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles of IR for Cyclic Sulfates

The most prominent feature in the IR spectrum of this compound is the cyclic sulfate group (O-SO₂-O). This group gives rise to very strong and characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. The C-O single bond stretches and the aliphatic C-H stretches will also be visible. Spectroscopic studies of various sulfate-containing materials provide a basis for assigning these vibrational modes.[8][9]

IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretching |

| ~1380 & ~1190 | Very Strong | S=O asymmetric & symmetric stretching |

| ~1000 | Strong | C-O stretching |

Interpretation: The IR spectrum is dominated by the extremely strong absorption bands characteristic of the sulfate ester. The bands around 1380 cm⁻¹ and 1190 cm⁻¹ are unequivocally assigned to the asymmetric and symmetric stretching modes of the S=O double bonds, respectively. Their high intensity is due to the large change in dipole moment during these vibrations. The presence of aliphatic C-H bonds is confirmed by the stretches just below 3000 cm⁻¹. A strong band around 1000 cm⁻¹ is characteristic of the C-O single bond stretching within the ester functionality.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample into an agate mortar. Add approximately 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

-

Pellet Formation: Transfer a portion of the powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Measurement: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.

Principles of Electron Ionization (EI) and Predicted Fragmentation

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and typically forming an energetically unstable molecular ion (M⁺•). This ion often undergoes fragmentation through a series of predictable cleavage reactions.[10] For this compound, the molecular ion is expected at an m/z corresponding to its molecular weight (~166). Key fragmentation pathways for cyclic structures often involve the loss of stable neutral molecules and ring cleavage.[11] We can predict major fragmentation pathways to involve the loss of SO₂ (64 Da) or SO₃ (80 Da), followed by further breakdown of the remaining carbocation.

Mass Spectral Data & Interpretation

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

| 166 | [C₅H₁₀O₄S]⁺• (Molecular Ion) | - |

| 151 | [C₄H₇O₄S]⁺ | •CH₃ |

| 102 | [C₅H₁₀O₂]⁺• | SO₂ |

| 86 | [C₅H₁₀O]⁺• | SO₃ |

| 69 | [C₅H₉]⁺ | SO₃, •OH |

| 56 | [C₄H₈]⁺• | SO₃, CH₂O |

Interpretation: The mass spectrum should show a molecular ion peak at m/z 166, confirming the molecular formula. A common initial fragmentation is the loss of a methyl radical (•CH₃) to give a peak at m/z 151. The most characteristic fragmentation for this class of compounds is the facile loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). The loss of SO₂ (64 Da) would lead to a fragment ion at m/z 102, while the loss of SO₃ (80 Da) would result in a fragment at m/z 86. The peak at m/z 56, often a base peak for neopentyl structures, corresponds to the isobutylene radical cation, formed after the loss of SO₃ and formaldehyde (CH₂O).[12]

Proposed Fragmentation Pathway

The fragmentation can be visualized as a cascade of reactions initiated from the molecular ion.

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe (DIP) or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This energy is a widely accepted standard that promotes reproducible fragmentation patterns and allows for library matching.

-

Mass Analysis: Scan a suitable mass range, for example, from m/z 40 to 300, using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library data to confirm the structure.

Conclusion

The combination of NMR, IR, and MS provides a complete and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the symmetric carbon-hydrogen framework, IR spectroscopy identifies the characteristic and dominant cyclic sulfate functional group, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation pathways. Together, these techniques provide the definitive evidence required by researchers to confirm the identity and purity of this versatile synthetic intermediate, ensuring reliability and reproducibility in its downstream applications.

References

-

Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: like epoxides, but more reactive. Journal of the American Chemical Society, 110(22), 7538–7539. Available at: [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(15), 4469. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Prieto-Ballesteros, O., et al. (2003). Telling sulfates apart using x-ray spectroscopy. American Mineralogist, 88(11-12), 1871-1884. Available at: [Link]

-

Kaizuka, Y., & Suzuki, H. (2020). Neopentyl Glycol-Based Radiohalogen-labeled Amino Acid Derivatives for Cancer Radiotheranostics. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Neopentyl glycol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Neopentyl glycol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

Madejova, J., & Komadel, P. (2001). Baseline studies of the clay minerals society source clays: infrared methods. Clays and Clay Minerals, 49(5), 410-432. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS AND CHARACTERIZATION OF NEOPENTYLGLYCOL ESTER AS BIOLUBRICANT BASE STOCK FROM PALM OIL FATTY ACIDS. Malaysian Journal of Analytical Sciences, 22(5), 859-867. Available at: [Link]

-

NIST. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Organic & Biomolecular Chemistry, ESI. Available at: [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Lizhuo Pharmaceutical Technology. (n.d.). This compound CAS NO. 1755-97-1. Retrieved January 18, 2026, from [Link]

-

Berridge, M. S., et al. (1990). Synthesis of no-carrier-added fluorine-18-labeled 2-fluoro-2-deoxy-1,3-propanediol. Journal of Organic Chemistry, 55(4), 1375-1377. Available at: [Link]

-

SpectraBase. (n.d.). 5,5-DIMETHYL-1,3,2-DIOXATHIANE-2-OXIDE. Wiley-VCH GmbH. Retrieved January 18, 2026, from [Link]

-

Fleet, G. W., & Smith, P. W. (1985). Synthesis of the anhydro-sugar of the antibiotic polyoxin N. Tetrahedron Letters, 26(12), 1469-1472. Available at: [Link]

-

Poulter, C. D. (2009). Bioorganic chemistry. A natural reunion of the physical and life sciences. The Journal of Organic Chemistry, 74(7), 2631–2645. Available at: [Link]

-

MDPI. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 23(19), 11847. Available at: [Link]

-

ResearchGate. (2015). Synthesis, spectroscopic and DFT investigation of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate. Journal of Molecular Structure, 1083, 237-247. Available at: [Link]

-

Chem LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Laulhé, S., et al. (2012). McLafferty rearrangement and formation of a cyclic ion from the TBDMS derivatives of keto-ethers. Journal of the American Society for Mass Spectrometry, 23(10), 1749-1758. Available at: [Link]

-

Loh, T. P., & Li, X. R. (1996). Cyclic Sulfates in Organic Synthesis. Chemical Reviews, 96(5), 1757–1772. Available at: [Link]

-

Samano, V., et al. (1999). Synthesis and Reactivity of 1,3-Propanediol Cyclic Sulfate. Organic Letters, 1(12), 1993-1996. Available at: [Link]

-

Van der Heiden, R., et al. (1995). Conformational analysis of 1,3,2-dioxathiane 2-oxides and 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (4), 861-866. Available at: [Link]

-

Chemsrc. (n.d.). 1,3,2-Dioxathiane,2,2-dioxide. Retrieved January 18, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. China this compound CAS NO. 1755-97-1 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 3. This compound - CAS:1755-97-1 - Abovchem [abovchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. rsc.org [rsc.org]

- 8. KIT IPS - News - Telling sulfates apart using x-ray spectroscopy [ips.kit.edu]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Neopentyl glycol [webbook.nist.gov]

An In-depth Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS Number: 1755-97-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS No. 1755-97-1). As a member of the cyclic sulfate family, this compound exhibits significant potential as a versatile bifunctional electrophile in organic synthesis. Its unique structural features, stemming from the neopentyl glycol backbone, offer distinct reactivity and stability profiles that are of considerable interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. This document consolidates available technical data, outlines detailed synthetic protocols, and explores the mechanistic underpinnings of its reactivity to serve as an authoritative resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a cyclic sulfate ester. The six-membered ring structure is derived from 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1755-97-1[1] |

| IUPAC Name | 5,5-Dimethyl-1,3,2λ⁶-dioxathiane-2,2-dione[1] |

| Synonyms | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide[1] |

| Molecular Formula | C₅H₁₀O₄S[1][2] |

| Molecular Weight | 166.2 g/mol [1][2] |

| SMILES | CC1(C)COS(=O)(=O)OC1 |

| InChI | 1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [2] |

| Melting Point | 79 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process, which involves the initial formation of the corresponding cyclic sulfite, followed by oxidation to the cyclic sulfate. This methodology provides a reliable and scalable route to the target compound.

Synthesis of the Cyclic Sulfite Precursor

The precursor, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, is synthesized from the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with thionyl chloride.[4][5]

Experimental Protocol: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide

-

Suspend 104.15 g (1 mol) of 2,2-dimethyl-1,3-propanediol in 200 ml of methylene chloride in a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[4]

-

While stirring at 5-10 °C, add 125 g (1.05 mol) of thionyl chloride dropwise over a period of 1 hour.[4]

-

After the addition is complete, warm the reaction mixture to 40 °C for 3 hours.[4]

-

Wash the resulting oil with 50 ml of water, followed by 50 ml of NaHCO₃ solution, and then dry over Na₂SO₄.[4]

-

Remove the majority of the methylene chloride on a rotary evaporator.[4]

-

Distill the residue at 85-87 °C under a pressure of 30 mmHg over a 10 cm insulated column filled with Raschig rings to yield 142.5 g of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a colorless oil.[4]

Oxidation to the Cyclic Sulfate

The cyclic sulfite is then oxidized to the desired this compound.

Experimental Protocol: Synthesis of this compound

-

In a 250 ml three-necked flask, introduce 10.0 g (0.064 mol) of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide into a mixture of 100 ml of methylene chloride and 50 ml of water at 20 °C.

-

Add 0.02 g of 90 percent ruthenium salt as a catalyst.

-

While vigorously stirring, add a solution of 15 g (0.07 mol) of sodium periodate in 70 ml of water dropwise over 30 minutes, maintaining the temperature at 20-25 °C.

-

Continue stirring for 3 hours after the addition is complete.

-

Separate the aqueous phase and extract it twice with 50 ml of methylene chloride.

-

Combine the organic phases and wash with 100 ml of NaHCO₃ solution, then dry with Na₂SO₄ and concentrate by evaporation.[6]

-

The resulting white crystalline product is this compound.[6]

Reactivity and Mechanistic Insights

As a cyclic sulfate, this compound functions as a potent bifunctional electrophile. The sulfate group is a strong leaving group, making the adjacent carbon atoms susceptible to nucleophilic attack. The ring strain in the six-membered ring enhances its reactivity compared to acyclic sulfates.

The reaction with nucleophiles typically proceeds via a ring-opening mechanism. The regioselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.

The presence of the gem-dimethyl group on the C5 position of the ring sterically hinders this position, likely directing nucleophilic attack to the C4 and C6 methylene carbons. This predictable reactivity makes it a valuable building block in organic synthesis for the introduction of the 2,2-dimethyl-1,3-dioxypropyl moiety.

Applications in Research and Development

The unique properties of this compound have led to its use in various fields of chemical science.

Organic Synthesis Intermediate

Its primary application is as a chemical intermediate.[2] The ability to introduce a protected diol functionality with a sulfate leaving group makes it a useful tool for constructing complex molecules.

Polymer Chemistry

In the field of polymer chemistry, it serves as a monomer for the production of specialized polymers that possess unique thermal and chemical resistance properties.[7]

Materials Science

There are indications of its use in lithium battery materials, likely as an electrolyte additive to improve battery performance and lifespan.[2]

Drug Development and Medicinal Chemistry

While specific examples in the peer-reviewed literature are sparse, its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) has been noted.[7] The neopentyl glycol scaffold is present in some bioactive molecules, and this cyclic sulfate could serve as a key starting material for their synthesis. The general class of 1,2-oxathiine 2,2-dioxides, to which this compound belongs, is recognized for its potential in constructing both acyclic and heterocyclic compounds.

Safety and Handling

Authoritative and specific toxicological data for this compound is limited. However, based on data for structurally related cyclic sulfates, caution is advised when handling this compound. The information below is based on related compounds and should be used as a guideline pending a comprehensive safety assessment of this specific chemical.

General Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Store under an inert atmosphere.[2]

Potential Hazards (based on related compounds):

-

May be harmful if swallowed.[8]

-

May cause skin irritation or severe skin burns.

-

May cause serious eye damage.

-

May cause respiratory irritation.

-

Some related cyclic sulfates are suspected of causing genetic defects or cancer.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) for this specific compound before use.

Conclusion

This compound is a valuable and reactive chemical entity with significant potential in various scientific disciplines. Its well-defined synthesis and predictable reactivity as a bifunctional electrophile make it an attractive building block for organic chemists. While its applications in drug discovery are not yet extensively documented in peer-reviewed literature, its role as a pharmaceutical intermediate suggests its utility in the synthesis of complex molecular architectures. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly uncover new opportunities for its use in both academic and industrial research.

References

-

This compound. MySkinRecipes. [Link]

-

This compound CAS NO. 1755-97-1. Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. [Link]

-

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. U.S. Environmental Protection Agency. [Link]

-

Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem. [Link]

-

Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem. [Link]

-

5,5-Dimethyl-1,3-dioxane. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Arkivoc. [Link]

-

Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. PrepChem. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. China this compound CAS NO. 1755-97-1 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 3. biosynth.com [biosynth.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Introduction: Understanding the Utility and Inherent Risks

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, the cyclic sulfate ester of neopentyl glycol, is a versatile chemical intermediate. Its strained six-membered ring structure and the electron-withdrawing nature of the sulfate group render it a potent electrophile, valuable in a variety of synthetic applications. These applications can range from its use as a monomer in polymer chemistry to a reactive intermediate in the synthesis of fine chemicals and pharmaceutical agents, including potential applications in drug development. Its structural analogue, 1,3,2-dioxathiolane 2,2-dioxide, is a known electrolyte additive in lithium-ion batteries, suggesting potential applications for this compound in energy storage technologies. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling of this compound, grounded in established principles of chemical safety and data extrapolated from closely related compounds.

Physicochemical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀O₄S | [1] |

| Molecular Weight | 166.2 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 78.5-80.5 °C | [1] |

| Boiling Point | 233.5 ± 7.0 °C (Predicted) | [1] |

| Density | 1.244 g/cm³ (Predicted) | [1] |

| CAS Number | 1755-97-1 | [1] |

Hazard Profile: A Data-Driven Assessment

Due to a lack of specific toxicological data for this compound, this hazard profile is constructed based on the known hazards of the closely related and structurally similar cyclic sulfate, 1,3,2-dioxathiolane 2,2-dioxide. It is prudent to assume that the target compound exhibits a similar hazard profile.

GHS Hazard Classification (Inferred) [2][3][4]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][3][4]

-

Skin Sensitization (Category 1B): May cause an allergic skin reaction.[3]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[2][3]

Primary Routes of Exposure:

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Skin Contact: Can cause severe skin burns and may lead to an allergic skin reaction.

-

Eye Contact: Poses a risk of serious and potentially irreversible eye damage.

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

The gem-dimethyl group on the carbon backbone of this compound may influence its biological activity and reactivity compared to its unsubstituted analogue. However, in the absence of specific data, a cautious approach assuming a similar or even enhanced hazard level is warranted.

Reactivity Profile and Incompatibilities

The chemical reactivity of this compound is central to both its utility and its hazards.

-

Hydrolysis: The compound is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. This reaction will cleave the cyclic sulfate ester to yield neopentyl glycol and sulfuric acid or its salts.[5][6] The generation of sulfuric acid can contribute to the corrosive nature of the compound when in contact with moisture.

-

Nucleophilic Attack: As a potent electrophile, it will react readily with nucleophiles.[5] This includes, but is not limited to, amines, alcohols, and thiols. Such reactions can be vigorous and exothermic.

-

Thermal Decomposition: While specific thermal decomposition data is unavailable, it is anticipated that upon heating to decomposition, the compound will release toxic and corrosive fumes, including oxides of sulfur (SOx) and carbon (CO, CO₂).

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible. Contact with these materials could lead to vigorous or uncontrolled reactions.

Mandatory Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is required for all personnel handling this compound:

-

Eye Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a significant risk of spillage, a chemically resistant apron and sleeves are recommended.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Caption: Mandatory PPE workflow for handling this compound.

Step-by-Step Experimental Protocols

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational.

-

Inert Atmosphere: If the compound is known to be particularly moisture-sensitive, consider performing manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Weighing: Carefully weigh the required amount of the solid compound in a tared, sealed container to minimize dust generation.

-

Dissolution: Slowly add the solid to the chosen solvent in a reaction vessel, ensuring gentle stirring. Be mindful of any potential exotherms.

-

Cleaning: Thoroughly decontaminate the weighing area and any equipment used.

Protocol 2: Storage

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The storage area should be designated for hazardous chemicals and secured against unauthorized access.

-

Given its reactivity with water, storage under an inert atmosphere is highly recommended to maintain the integrity of the compound.

Emergency Procedures: A Self-Validating System

Spill Response

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Isolate: Prevent the spread of the spill by using appropriate absorbent materials (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

-

Ventilate: Ensure the area is well-ventilated.

-

Neutralize (if appropriate): For small spills, cautiously neutralize with a weak base such as sodium bicarbonate before absorption.

-

Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Decision-making flowchart for emergency incidents.

Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and reaction residues, must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

-

Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration. Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Commitment to Safety

This compound is a valuable chemical tool with a significant, albeit largely inferred, hazard profile. By understanding its physicochemical properties, reactivity, and potential health effects, and by rigorously adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and utilize this compound's synthetic potential safely and responsibly.

References

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]

-

ResearchGate. (2025). Propylene Glycol Cyclic Sulfate as a Substitute for Propylene Oxide in Reactions with Acetylides. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Retrieved from [Link]

-

ResearchGate. (2025). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]

-

Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone.

-

ResearchGate. (n.d.). 1,3-Elimination of Sulfonic Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. Retrieved from [Link]

-

ACS Publications. (2026). Efficient Catalytic Production of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) Using In Situ-Generated H2O2. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of the ethyl esters of sulfonic acids.

-

Lizhuo Pharmaceutical. (n.d.). 5.5-dimethyl-1.3.2-dioxathiane 2.2-dioxide. Retrieved from [Link]

Sources

- 1. China this compound CAS NO. 1755-97-1 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 2. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,2-Dioxathiolane 2,2-Dioxide | 1072-53-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1,3,2-二噁唑噻吩-2,2-二氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

structure elucidation of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

An In-Depth Technical Guide to the Structure Elucidation of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Abstract

Introduction: The Imperative for Structural Certainty

This compound (CAS 1755-97-1) is the cyclic sulfate ester derived from 2,2-dimethyl-1,3-propanediol (neopentyl glycol). Cyclic sulfates are versatile intermediates in organic synthesis and have been explored as potential electrolyte additives in lithium-ion batteries and as building blocks in polymer chemistry.[1][2] Given their reactivity and functional importance, absolute certainty of the covalent structure and conformation is paramount for predicting behavior, ensuring purity, and meeting regulatory standards.

This guide presents a holistic workflow for its structural confirmation, demonstrating how orthogonal analytical techniques are synergistic, with each method providing a unique and essential piece of the structural puzzle.

The Synthetic Pathway: A Blueprint for the Structure

Understanding the synthesis of a molecule provides powerful corroborating evidence for its structure. It establishes the core carbon framework and the origin of the key functional groups. The target compound is reliably synthesized via a two-step process starting from commercially available materials.

Step 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (Cyclic Sulfite)

The first step involves the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride (SOCl₂).[3][4] This reaction forms the six-membered ring and introduces the sulfur atom, resulting in a cyclic sulfite.

Step 2: Oxidation to this compound (Cyclic Sulfate)

The cyclic sulfite intermediate is then oxidized to the target cyclic sulfate. This is typically achieved using an oxidizing agent like ruthenium(III) chloride catalyzed sodium periodate or a similar system.[5] This step converts the sulfite group (S=O) into a sulfate group (O=S=O), completing the synthesis.

Caption: Synthetic route to the target compound.

This synthetic logic strongly implies a core structure containing a neopentyl (C(CH₃)₂) moiety bridged by two -CH₂-O- groups, forming a six-membered ring with a sulfate ester. The following analytical data must align with this hypothesis.

Foundational Analysis: Molecular Formula and Functional Groups

The initial analytical phase focuses on determining the fundamental properties of the molecule: its mass and the types of chemical bonds present.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions.

Expected Data: The proposed structure has a molecular formula of C₅H₁₀O₄S.[6][7][8] The expected monoisotopic mass and isotopic distribution can be precisely calculated.

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₀O₄S |

| Calculated Monoisotopic Mass | 166.02998 g/mol |

| M+1 Abundance (¹³C) | ~5.9% |

| M+2 Abundance (¹⁸O, ³⁴S) | ~5.3% |

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate a time-of-flight (TOF) or Orbitrap mass spectrometer using a known standard. Set the instrument to operate in positive or negative ion mode with electrospray ionization (ESI).

-

Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare its exact measured mass to the calculated mass for C₅H₁₀O₄S to confirm the elemental composition.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies. For the target compound, the most telling absorptions will be from the sulfate group (S=O) and the C-O bonds of the ester.

Expected Data: The key diagnostic peaks for a cyclic sulfate are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds.

| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Intensity |

| Sulfate | S=O Asymmetric Stretch | ~1370 - 1410 | Strong |

| Sulfate | S=O Symmetric Stretch | ~1180 - 1210 | Strong |

| Ester | C-O Stretch | ~1000 - 1050 | Strong |

| Alkyl | C-H Stretch | ~2850 - 2960 | Medium-Strong |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

High-Resolution Structural Detail: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the structure, connectivity, and chemical environment of atoms in a molecule. For this compound, its high degree of symmetry simplifies the spectra, making interpretation particularly powerful.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

Expertise & Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments and their relative quantities. The molecule's plane of symmetry passing through the C(CH₃)₂ and SO₂ groups renders the two axial and two equatorial protons on the ring's methylene carbons chemically equivalent. Likewise, the two methyl groups are equivalent. Therefore, a very simple spectrum is predicted.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~4.3 ppm (Singlet, 4H): This signal corresponds to the four protons of the two equivalent -CH₂- groups. The significant downfield shift from a typical alkane is due to the strong deshielding effect of the adjacent electronegative oxygen atoms. A singlet is expected as there are no adjacent protons to couple with.

-

δ ~1.2 ppm (Singlet, 6H): This signal corresponds to the six protons of the two equivalent -CH₃ groups. This chemical shift is typical for methyl groups attached to a quaternary carbon. A singlet is observed due to the absence of neighboring protons.

¹³C NMR Spectroscopy

Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. Based on the same symmetry argument, only three distinct carbon signals are expected.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~75 ppm: Attributed to the two equivalent methylene carbons (-CH₂-). Their attachment to oxygen causes a significant downfield shift.

-

δ ~32 ppm: Attributed to the central quaternary carbon (C(CH₃)₂).

-

δ ~22 ppm: Attributed to the two equivalent methyl carbons (-CH₃).

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~4.3 | Singlet | 4H | 2 x O-CH₂ |

| ¹H | ~1.2 | Singlet | 6H | 2 x C-CH₃ |

| ¹³C | ~75 | - | - | 2 x O-CH₂ |

| ¹³C | ~32 | - | - | C(CH₃)₂ |

| ¹³C | ~22 | - | - | 2 x C-CH₃ |

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shimming: Optimize the magnetic field homogeneity (shimming) by observing the lock signal and the FID of a reference proton pulse.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range (e.g., 0-10 ppm) and use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to cover ~0-220 ppm and acquire a larger number of scans (minutes to hours) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to both FIDs. Calibrate the chemical shift scale using the TMS reference. Integrate the ¹H signals.

Data Integration and Final Confirmation

The structure elucidation process culminates in the integration of all orthogonal data points. Each piece of evidence must be consistent with the proposed structure and with the other data sets.

Caption: Logical integration of all analytical data.

-

Mass Spectrometry confirmed the molecular formula as C₅H₁₀O₄S.

-

Synthesis established the neopentyl backbone and the presence of a cyclic sulfate.

-

IR Spectroscopy confirmed the presence of the key sulfate (S=O) and ether-like (C-O) functional groups predicted by the synthesis.

-

¹H and ¹³C NMR Spectroscopy provided the definitive proof of the molecular symmetry. The observation of only two proton signals and three carbon signals is only consistent with the proposed high-symmetry structure. Any other isomer would produce a more complex spectrum.

Conclusion

References

-

PrepChem. Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Available at: [Link]

-

PrepChem. Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Available at: [Link]

-

PrepChem. Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Available at: [Link]

-

SpectraBase. 5,5-DIMETHYL-1,3,2-DIOXATHIANE-2-OXIDE - Optional[13C NMR]. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Launer, P. J., & Arkles, B. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

Sources

- 1. China this compound CAS NO. 1755-97-1 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 2. This compound [myskinrecipes.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. biosynth.com [biosynth.com]

- 8. This compound - CAS:1755-97-1 - Abovchem [abovchem.com]

An In-depth Technical Guide to the Physical Properties of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

For the attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. As a cyclic sulfate ester, this compound holds significant interest for applications in organic synthesis, polymer chemistry, and as an intermediate for active pharmaceutical ingredients (APIs).[1] Understanding its physical characteristics is paramount for its effective handling, characterization, and deployment in these fields. This document synthesizes available data with established analytical methodologies to offer a thorough and practical resource.

Chemical Identity and Structural Elucidation

A foundational aspect of utilizing any chemical compound is a definitive understanding of its structure and identity.

Molecular Structure and Key Identifiers

This compound is a heterocyclic compound featuring a six-membered ring containing sulfur, oxygen, and carbon atoms. The gem-dimethyl substitution at the C5 position is a key structural feature.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

| Identifier | Value |

| CAS Number | 1755-97-1[2][3][4][5] |

| Molecular Formula | C₅H₁₀O₄S[2][3][4][5] |

| Molecular Weight | 166.20 g/mol [2][3][6] |

| IUPAC Name | This compound |

| SMILES | CC1(C)COS(=O)(=O)OC1[2] |

| InChI | 1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3[2] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for process development, formulation, and quality control.

Tabulated Physicochemical Data

| Property | Value | Comments |

| Appearance | White crystalline powder[4] | |

| Melting Point | 78.5-80.5 °C (recrystallized from ethanol)[4] | A melting point of 79 °C has also been reported.[3] |

| Boiling Point | Not experimentally determined | Prediction suggests a high boiling point due to its polarity and molecular weight. |

| Density | 1.244 g/cm³ (Predicted)[4] | Experimental determination is recommended for accurate process modeling. |

| Solubility | Soluble in polar solvents.[6] | Likely soluble in solvents such as acetone, acetonitrile, and dimethylformamide (DMF).[1] Its reactivity with nucleophiles suggests it is at least sparingly soluble in water.[1][7] |

Causality Behind Physicochemical Properties

The high melting point and predicted high boiling point of this compound can be attributed to the strong dipole-dipole interactions arising from the polar sulfate group. The molecule's overall polarity also governs its solubility, favoring polar solvents that can effectively solvate the sulfate moiety. The gem-dimethyl group, while nonpolar, contributes to the molecule's steric bulk, which can influence crystal packing and, consequently, the melting point.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene (CH₂) groups adjacent to the oxygen atoms should appear as a singlet due to the symmetry of the molecule. The two methyl (CH₃) groups at the C5 position are also equivalent and will present as a singlet. The chemical shifts will be influenced by the electronegative oxygen and sulfate groups.

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Distinct signals are expected for the methyl carbons, the quaternary C5 carbon, and the methylene carbons. For comparison, the related compound 5,5-dimethyl-1,3,2-dioxathiane-2-oxide shows characteristic peaks that can serve as a reference point.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The most prominent and diagnostic peaks are expected to arise from the S=O stretching vibrations of the sulfate group, typically appearing in the region of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹. C-O and C-H stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 166. Fragmentation patterns would likely involve the loss of SO₃ or SO₂.

Crystallographic Data

The three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, provides invaluable insights into intermolecular interactions, conformation, and packing efficiency.

While specific crystallographic data for this compound has not been reported, studies on related cyclic sulfones and sulfur-containing heterocycles reveal common structural motifs.[9] A single-crystal X-ray diffraction study would definitively determine its crystal system, space group, and unit cell dimensions, providing a complete picture of its solid-state architecture.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physical properties of this compound.

Diagram 2: Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of physical properties.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is pure and completely dry. Impurities will lead to a broadened and depressed melting point range.

-

Apparatus: Utilize a calibrated digital melting point apparatus.

-

Procedure:

-

Load a small amount of the crystalline powder into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

-

-

Validation: A sharp melting point range (typically < 2 °C) is indicative of high purity.

Protocol for Boiling Point Determination (Micro Method)

Given that an experimental boiling point is not established, a micro boiling point determination is a suitable approach to conserve material.[10]

-

Apparatus: A Thiele tube or a similar micro boiling point apparatus, a thermometer, and a small, sealed capillary tube.

-

Procedure:

-

Place a small amount of the sample into a small test tube.

-

Invert a sealed capillary tube and place it into the test tube with the sample.

-

Attach the test tube to a thermometer and immerse it in the Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).

-

Heat the Thiele tube gently.

-

Observe a stream of bubbles emerging from the open end of the inverted capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Validation: Repeat the measurement to ensure reproducibility.

Protocol for Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate reaction and purification solvents.

-

Procedure:

-

In a series of small, labeled vials, add approximately 10 mg of the compound.

-

To each vial, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) in a stepwise manner (e.g., 0.2 mL increments).

-

After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

-

Record the solvent in which the compound is soluble, partially soluble, or insoluble.

-

-

Validation: For a more quantitative measure, prepare a saturated solution, filter it, and determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or by gravimetric analysis after solvent evaporation).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related cyclic sulfates are known to be reactive electrophiles.[7] Therefore, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong nucleophiles and oxidizing agents.

Conclusion

This compound is a compound with well-defined identity and some established physical properties. While a complete experimental dataset for all its physical characteristics is not yet available, this guide provides a robust framework for its understanding and further investigation. The provided protocols offer a clear path for researchers to determine its properties with a high degree of scientific rigor. As the applications of this and related compounds continue to grow, a thorough understanding of their physical properties will remain a cornerstone of successful research and development.

References

Sources

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. biosynth.com [biosynth.com]

- 4. China this compound CAS NO. 1755-97-1 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 5. This compound - CAS:1755-97-1 - Abovchem [abovchem.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Oxidation of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidation of the cyclic sulfite, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, to its corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, is a pivotal transformation in synthetic organic chemistry. Cyclic sulfates are highly valuable intermediates, particularly in the synthesis of complex molecules and pharmacologically active compounds, owing to their ability to act as effective leaving groups in nucleophilic substitution reactions. This guide provides a comprehensive technical overview of this oxidation reaction, with a primary focus on the widely employed ruthenium-catalyzed methodology. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, discusses alternative oxidation strategies, and provides a thorough guide to the characterization of both the starting material and the product. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling them to confidently and efficiently perform this important chemical transformation.

Introduction: The Significance of Cyclic Sulfates

Cyclic sulfates, such as this compound, are powerful and versatile intermediates in organic synthesis. Their utility stems from the sulfate group being an excellent leaving group, facilitating a range of nucleophilic substitution reactions with a high degree of stereochemical control. This reactivity makes them invaluable building blocks in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. The precursor to this valuable functional group, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, is a cyclic sulfite readily prepared from 2,2-dimethyl-1,3-propanediol. The controlled oxidation of this cyclic sulfite is therefore a critical step in unlocking the synthetic potential of the corresponding cyclic sulfate.

Core Principles: The Mechanism of Sulfite Oxidation

The transformation of a sulfite to a sulfate involves the oxidation of the sulfur atom from a +4 to a +6 oxidation state. This two-electron oxidation can be achieved using a variety of oxidizing agents. In the context of the ruthenium-catalyzed oxidation of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, the reaction proceeds through a well-defined catalytic cycle.

The active catalytic species is ruthenium tetroxide (RuO₄), a powerful oxidizing agent.[1][2] This is typically generated in situ from a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), by a stoichiometric co-oxidant, most commonly sodium periodate (NaIO₄).[1] The catalytic cycle can be conceptualized as follows:

-

Generation of the Active Oxidant: The Ru(III) precursor is oxidized by NaIO₄ to the highly reactive Ru(VIII) species, RuO₄.

-

Oxygen Atom Transfer: The RuO₄ then reacts with the sulfur atom of the cyclic sulfite. This step involves the transfer of an oxygen atom from the ruthenium center to the sulfur, forming the cyclic sulfate and reducing the ruthenium to a lower oxidation state, likely Ru(VI).

-

Regeneration of the Catalyst: The reduced ruthenium species is then re-oxidized by the stoichiometric co-oxidant (NaIO₄) back to RuO₄, thus completing the catalytic cycle and allowing for the use of a substoichiometric amount of the ruthenium catalyst.

This catalytic approach is highly efficient and generally provides clean conversion to the desired cyclic sulfate with high yields.

Experimental Protocols

Ruthenium-Catalyzed Oxidation of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide

This protocol is adapted from established procedures for the oxidation of cyclic sulfites and represents a reliable method for the synthesis of this compound.

Materials:

-

5,5-dimethyl-1,3,2-dioxathiane 2-oxide

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-